N-benzyl-2-[2-methyl-3-(2-methylphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]acetamide
Overview
Description
N-benzyl-2-[2-methyl-3-(2-methylphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]acetamide is a complex organic compound with a molecular formula of C25H25N3O2 and a molecular weight of 399.485 Da . This compound belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[2-methyl-3-(2-methylphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The initial step involves the formation of the quinazolinone core through the condensation of anthranilic acid with an appropriate aldehyde or ketone.
Substitution Reactions: The next step involves the introduction of the benzyl and acetamide groups through substitution reactions. This can be achieved using benzyl chloride and acetic anhydride in the presence of a base such as sodium hydroxide.
Cyclization: The final step involves the cyclization of the intermediate product to form the desired tetrahydroquinazolinone structure. This can be achieved using a suitable cyclizing agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[2-methyl-3-(2-methylphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as benzyl chloride and acetic anhydride are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinazolinone derivatives with different oxidation states, while substitution reactions may introduce various functional groups into the compound.
Scientific Research Applications
N-benzyl-2-[2-methyl-3-(2-methylphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-[2-methyl-3-(2-methylphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds such as 2-phenylquinazolin-4(3H)-one and 2-methylquinazolin-4(3H)-one share structural similarities with N-benzyl-2-[2-methyl-3-(2-methylphenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl]acetamide.
Benzamide Derivatives: Compounds such as N-benzylbenzamide and N-(2-methylphenyl)benzamide are structurally related to the compound.
Uniqueness
This compound is unique due to its specific combination of functional groups and its tetrahydroquinazolinone core structure. This unique structure contributes to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-benzyl-2-[2-methyl-3-(2-methylphenyl)-4-oxo-1H-quinazolin-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2/c1-18-10-6-9-15-22(18)28-24(30)20-13-7-8-14-21(20)27-25(28,2)16-23(29)26-17-19-11-4-3-5-12-19/h3-15,27H,16-17H2,1-2H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLADYSYAGBVFBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3NC2(C)CC(=O)NCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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